2-Ethoxy-3-hydroxybenzaldehyde
Overview
Description
2-Ethoxy-3-hydroxybenzaldehyde , also known as 3-Ethoxy-2-hydroxybenzaldehyde , is an organic compound with the chemical formula C₉H₁₀O₃ . It belongs to the class of benzaldehydes and exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of 2-Ethoxy-3-hydroxybenzaldehyde involves various methods, including condensation reactions between salicylaldehyde (2-hydroxybenzaldehyde) and ethanol . The reaction typically occurs under acidic conditions, leading to the formation of the desired compound .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-3-hydroxybenzaldehyde consists of a benzene ring with a hydroxyl group (OH) and an ethoxy group (OCH₂CH₃) attached at different positions. The arrangement of atoms and functional groups influences its reactivity and biological activity .
Chemical Reactions Analysis
- Esterification : The ethoxy group allows for esterification reactions, leading to the formation of ethyl esters .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Reactivity and Synthesis
- Reactivity with Alkynes, Alkenes, or Allenes : 2-Hydroxybenzaldehydes, including derivatives like 2-Ethoxy-3-hydroxybenzaldehyde, react with alkynes, alkenes, or allenes, indicating potential in synthesizing 2-alkenoylphenols (Kokubo et al., 1999).
- Synthesis of Schiff Bases : These compounds can be used to create Schiff bases, showcasing their utility in organic synthesis and potential applications in various chemical industries (Kukharev et al., 2008).
Physical and Chemical Properties
- Vapor-Liquid Equilibrium Behaviors : Studies have explored the vapor-liquid equilibrium behaviors of ethoxy-hydroxybenzaldehyde compounds in alcohols, which is crucial for understanding their physical properties in different solvents (Kato et al., 2007).
- Thermophysical Properties : Research on the differential scanning calorimetry of solid aldehydes, including ethoxy-hydroxybenzaldehydes, provides insights into their temperatures, enthalpies, and entropies of fusion, relevant in material science and engineering (Temprado et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethoxy-3-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-7(6-10)4-3-5-8(9)11/h3-6,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQDHCZDDGURNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-hydroxybenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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